(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
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Description
(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H14ClN3OS and its molecular weight is 379.86. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into the synthesis and evaluation of compounds structurally related to "(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide" has shown promising anticancer activity. For instance, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicated moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Herbicidal Activity
Compounds within this structural realm have also been investigated for their herbicidal activities. A particular study synthesizing 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates showed good herbicidal activities, presenting these compounds as novel class of herbicides (Qingmin Wang et al., 2004).
Molecular Docking and Biological Activities
Another study focused on the analysis of spectroscopic, quantum chemical calculations, molecular docking, and the evaluation of anticancer and antimicrobial activities of a bioactive molecule structurally similar to the compound . The results demonstrated antimicrobial effects and provided insights into the molecule's interaction with various proteins, highlighting its therapeutic potential (A. Viji et al., 2020).
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-13-3-2-4-17(9-13)23-19(25)15(11-22)10-18-12-26-20(24-18)14-5-7-16(21)8-6-14/h2-10,12H,1H3,(H,23,25)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJFIJWRJXONGJ-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CSC(=N2)C3=CC=C(C=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.